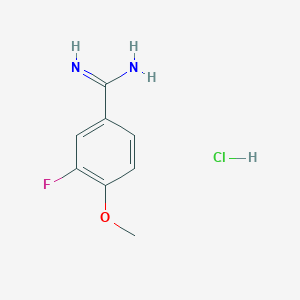
4-Bromo-2-chloro-6-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and formyl functional groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidation of the formyl group results in 4-bromo-2-chloro-6-carboxybenzoic acid.
- Reduction of the formyl group produces 4-bromo-2-chloro-6-hydroxybenzoic acid .
科学的研究の応用
4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .
類似化合物との比較
4-Bromo-2-chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain transformations.
4-Formylbenzoic acid: Lacks the bromine and chlorine atoms, affecting its chemical behavior and applications.
4-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of chlorine, leading to different reactivity and uses.
Uniqueness: 4-Bromo-2-chloro-6-formylbenzoic acid’s combination of bromine, chlorine, and formyl groups makes it a versatile compound with unique reactivity patterns, enabling its use in diverse chemical and biological applications .
特性
分子式 |
C8H4BrClO3 |
|---|---|
分子量 |
263.47 g/mol |
IUPAC名 |
4-bromo-2-chloro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13) |
InChIキー |
YLIFHKOQZLAVFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)


![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)

![1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13676260.png)


